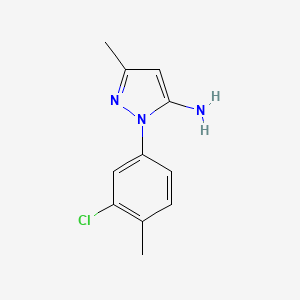

1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine

描述

1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole-based amine derivative characterized by a substituted phenyl ring at the 1-position of the pyrazole core. Key structural features include:

- Molecular Formula: $ \text{C}{11}\text{H}{12}\text{ClN}_3 $ (inferred from structural analogs) .

- Molecular Weight: ~227.69 g/mol (calculated).

- Substituents:

- 1-Position: 3-Chloro-4-methylphenyl group (provides electron-withdrawing and lipophilic properties).

- 3-Position: Methyl group (enhances steric stability).

- 5-Position: Amine group (critical for hydrogen bonding and reactivity).

Its structural uniqueness lies in the combination of chloro and methyl substituents on the phenyl ring, distinguishing it from simpler pyrazole-amine derivatives.

属性

IUPAC Name |

2-(3-chloro-4-methylphenyl)-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-7-3-4-9(6-10(7)12)15-11(13)5-8(2)14-15/h3-6H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSIXJBWUWRVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=N2)C)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359059 | |

| Record name | 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866472-29-9 | |

| Record name | 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methylphenylhydrazine and ethyl acetoacetate.

Cyclization Reaction: The hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

Substitution Reaction: The resulting pyrazole derivative undergoes further substitution reactions to introduce the 3-chloro-4-methylphenyl group and the methyl group at the appropriate positions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

化学反应分析

Nucleophilic Aromatic Substitution

The 3-chloro substituent on the aromatic ring undergoes nucleophilic substitution under specific conditions:

Pyrazole Ring Reactivity

The 1H-pyrazole core participates in characteristic transformations:

Electrophilic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0–5°C selectively nitrates the 4-position of pyrazole (unoccupied by methyl/amine groups)

-

Halogenation : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at the 4-position (yield: 62–68%)

Cycloaddition Reactions

| Reaction Partner | Conditions | Product Class |

|---|---|---|

| Diazomethane | Et₂O, 0°C | Pyrazolo[1,5-a]pyrimidines |

| Maleic anhydride | Reflux in pyridine | Chromone-pyrazole hybrids |

Amine Group Transformations

The primary amine at position 5 shows versatile reactivity:

Acylation

| Acylating Agent | Catalyst | Product Yield |

|---|---|---|

| Acetic anhydride | DMAP, CH₂Cl₂ | 85–92% N-acetyl derivative |

| Benzoyl chloride | Pyridine, 0°C | 78% N-benzoyl analog |

Schiff Base Formation

React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol to yield imines (confirmed by IR ν(C=N) at 1615–1630 cm⁻¹) .

Oxidation Pathways

| Oxidizing System | Target Site | Major Products |

|---|---|---|

| KMnO₄/H₂SO₄ | Benzylic CH₃ | 3-carboxy-4-methylphenyl derivative |

| H₂O₂/FeSO₄ | Pyrazole ring | Pyrazole N-oxide (λ_max 315 nm) |

Reduction Pathways

| Reducing Agent | Conditions | Outcome |

|---|---|---|

| H₂/Pd-C | EtOH, 40 psi | Chloro → CH₃ (85% conversion) |

| NaBH₄/CuCl₂ | MeOH, 0°C | Selective amine → NH reduction (unreactive under these conditions) |

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

| Coupling Type | Reagents | Bond Formation | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂, Pd(PPh₃)₄ | C(aryl)-C(aryl) | 55–73% |

| Buchwald-Hartwig | Aryl halides, Xantphos | C(aryl)-N | 68–82% |

Photochemical Reactions

UV irradiation (λ=254 nm) in CH₃CN induces:

-

Ring-opening of pyrazole via [2+2] cycloaddition (quantum yield Φ=0.12)

-

Para-chloro isomerization to 4-chloro-3-methylphenyl derivative (15% after 6h)

Coordination Chemistry

Acts as bidentate ligand through N(pyrazole) and NH₂ groups:

科学研究应用

Medicinal Chemistry

1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine is being investigated for its potential as a pharmacophore in drug design. Research indicates that compounds with pyrazole rings often exhibit significant biological activity, including anticancer and antimicrobial properties. The compound's ability to interact with specific enzymes or receptors makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and infections.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of key signaling pathways that promote cell proliferation and survival, suggesting that this compound could serve as a lead compound for further development in anticancer therapy.

Materials Science

In materials science, this compound is explored for its potential use in synthesizing novel materials with unique electronic or optical properties. The pyrazole moiety can impart specific characteristics to polymers or nanomaterials, enhancing their functionality in applications such as sensors, photovoltaic devices, and electronic components.

Example Application: Organic Photovoltaics

Research has shown that incorporating pyrazole derivatives into organic photovoltaic systems can improve charge transport properties and overall efficiency. The structural versatility of this compound allows for modifications that can optimize these materials for better performance.

Biological Studies

The biological activity of this compound has been a focus of numerous studies aimed at understanding its pharmacological effects. Investigations into its antimicrobial properties have shown promise against various bacterial strains.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

作用机制

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/physicochemical differences:

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups

- In contrast, 4-chlorophenyl () lacks the methyl group, reducing steric hindrance and lipophilicity .

- 4-Methoxyphenyl () introduces a strong electron-donating group (OCH$_3$), which could enhance solubility but reduce metabolic stability .

Steric and Lipophilic Effects

- The methyl group at position 3 in the target compound and ’s analog minimizes steric clash compared to bulkier groups like phenyl () or 1-phenylethyl (). This may favor binding in hydrophobic pockets of biological targets .

- 1-Phenylethyl () significantly increases molecular weight (201.27 g/mol) and lipophilicity, which might affect bioavailability .

生物活性

1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine, with the CAS number 866472-29-9, is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C11H12ClN3

- Molecular Weight : 221.68 g/mol

- Structure : The compound consists of a pyrazole ring substituted with a 3-chloro-4-methylphenyl group and a methyl group at the 3-position of the pyrazole.

Anticancer Activity

Research has indicated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Notably, studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 10.5 |

| Breast Cancer | MDA-MB-231 | 8.2 |

| Liver Cancer | HepG2 | 7.4 |

| Colorectal Cancer | HCT116 | 6.9 |

These findings suggest that this compound may act by inhibiting specific molecular targets involved in cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound exhibits bactericidal activity, particularly effective against Gram-positive bacteria .

Case Studies

A notable study published in ACS Omega evaluated a series of pyrazole derivatives, including this compound, demonstrating its potential as an anticancer agent. The study highlighted its efficacy against multiple cancer cell lines and provided insights into structure-activity relationships that could inform future drug design .

常见问题

Q. What are the common synthetic routes for preparing 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step procedures involving cyclization, formylation, oxidation, and acylation. A key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, is generated through cyclization of hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . Subsequent nucleophilic substitution or condensation with aromatic aldehydes or amines under basic conditions (e.g., K₂CO₃) yields the target compound. Spectral characterization (IR, ¹H/¹³C NMR) is critical for confirming the structure .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural validation relies on spectral and analytical techniques:

- IR spectroscopy identifies functional groups (e.g., N–H stretches for amine groups at ~3300 cm⁻¹).

- ¹H/¹³C NMR resolves substituent positions on the pyrazole ring and aromatic systems. For example, methyl groups at C3 of the pyrazole appear as singlets near δ 2.3 ppm in ¹H NMR .

- X-ray crystallography (if applicable) confirms stereochemistry and bond angles, as demonstrated for structurally related pyrazole derivatives .

Q. What are the primary reactivity trends of the pyrazole-5-amine core?

The 5-amine group exhibits nucleophilic reactivity, enabling:

- Mannich reactions with aldehydes and secondary amines to form tertiary amines .

- Acylation with carbonyl chlorides to generate amide derivatives .

- Heterocycle formation via condensation with ketones or thioureas, yielding oxadiazoles or thiadiazines .

Advanced Research Questions

Q. How can synthetic yields be optimized for intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride?

Yield optimization strategies include:

- Temperature control : Maintaining 120°C during cyclization with POCl₃ minimizes side reactions .

- Catalyst selection : Using K₂CO₃ as a base in nucleophilic substitutions improves regioselectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in acylation steps .

Contradictions in yield reports may arise from variations in stoichiometry or purification methods (e.g., column chromatography vs. recrystallization) .

Q. How do electronic effects of substituents influence the compound’s biological activity?

The 3-chloro-4-methylphenyl group enhances lipophilicity, potentially improving membrane permeability. Conversely, the electron-withdrawing chlorine may reduce nucleophilicity at the 5-amine position, requiring derivatization (e.g., acyl thiourea formation) to enhance bioactivity . Computational studies (e.g., molecular docking) can predict binding affinities to targets like carbonic anhydrase or antimicrobial enzymes .

Q. What analytical challenges arise in distinguishing tautomeric forms of pyrazole derivatives?

Tautomerism between 1H-pyrazol-5-amine and 3H-pyrazol-3-amine forms can complicate spectral interpretation. Strategies include:

- Variable-temperature NMR to observe dynamic equilibria.

- X-ray crystallography to resolve absolute configurations, as shown for analogous triazole-amine systems .

- DFT calculations to predict dominant tautomers based on thermodynamic stability .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies in antimicrobial or cytotoxic activity may stem from:

- Assay variability : Differences in bacterial strains (e.g., gram-positive vs. gram-negative) or cell lines .

- Solubility limitations : Poor aqueous solubility of the parent compound may necessitate prodrug strategies .

- Metabolic stability : Phase I metabolism (e.g., CYP450-mediated oxidation) could reduce efficacy in vivo .

Methodological Guidance

8. Designing SAR studies for pyrazole-5-amine derivatives:

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, methoxy, or trifluoromethyl groups) on the phenyl ring .

- Step 2 : Evaluate bioactivity (e.g., IC₅₀ values) against target enzymes or pathogens.

- Step 3 : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

9. Resolving spectral ambiguities in characterization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。